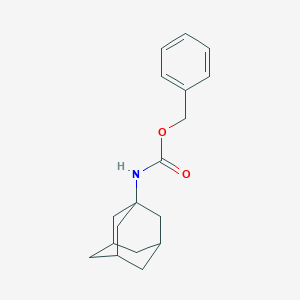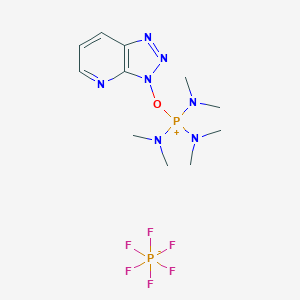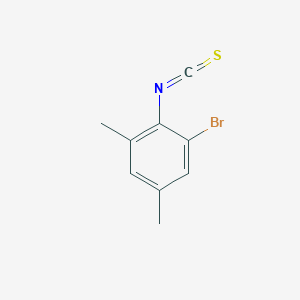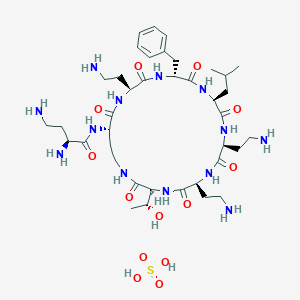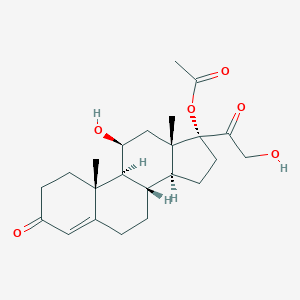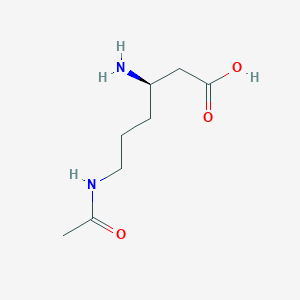
N'-Acetyl-beta-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-beta-lysine (NABL) is a modified amino acid that has gained attention in recent years due to its potential applications in scientific research. NABL is a derivative of lysine, an essential amino acid that plays a crucial role in protein synthesis and other metabolic processes. NABL is synthesized through a chemical reaction between lysine and acetic anhydride, resulting in the acetylation of the amino group of lysine. This modification alters the properties of the amino acid, making it more hydrophobic and less basic, which can have significant effects on its biological activity.
Wirkmechanismus
The mechanism of action of N'-Acetyl-beta-lysine is not fully understood, but it is believed to act as a competitive inhibitor of lysine residues in proteins. This can lead to changes in protein structure and function, as well as alterations in enzymatic activity and metabolic pathways.
Biochemische Und Physiologische Effekte
N'-Acetyl-beta-lysine has been shown to have a variety of biochemical and physiological effects, including alterations in protein structure and function, changes in enzymatic activity, and modifications to metabolic pathways. These effects can have significant implications for the study of various biological processes, including cellular signaling, gene expression, and disease mechanisms.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N'-Acetyl-beta-lysine in lab experiments is its ability to mimic the acetylation of lysine residues in vivo, allowing researchers to study the effects of this modification on protein structure and function. Additionally, N'-Acetyl-beta-lysine is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, there are also limitations to using N'-Acetyl-beta-lysine, including its potential to interfere with other cellular processes and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are many potential future directions for research involving N'-Acetyl-beta-lysine, including further studies on its mechanism of action and its effects on various biological processes. Additionally, N'-Acetyl-beta-lysine could be used as a tool for the development of new drugs and therapies, particularly in the areas of cancer research and metabolic disorders. Further research is needed to fully understand the potential applications of N'-Acetyl-beta-lysine in these areas and to identify new avenues for its use in scientific research.
Synthesemethoden
The synthesis of N'-Acetyl-beta-lysine involves the reaction of lysine with acetic anhydride, which leads to the formation of N-acetylated lysine. This reaction is typically carried out in the presence of a catalyst, such as pyridine, which helps to facilitate the acetylation reaction. The resulting product is then purified using chromatography techniques to isolate the N'-Acetyl-beta-lysine from other byproducts.
Wissenschaftliche Forschungsanwendungen
N'-Acetyl-beta-lysine has been used in a variety of scientific research applications, including studies on protein structure and function, enzymatic activity, and metabolic pathways. One of the primary uses of N'-Acetyl-beta-lysine is in the study of protein acetylation, a post-translational modification that can have significant effects on protein activity and function. N'-Acetyl-beta-lysine can be used as a model compound to study the effects of acetylation on protein structure and function, as it mimics the acetylation of lysine residues that occurs in vivo.
Eigenschaften
CAS-Nummer |
131887-44-0 |
|---|---|
Produktname |
N'-Acetyl-beta-lysine |
Molekularformel |
C8H16N2O3 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(3R)-6-acetamido-3-aminohexanoic acid |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-4-2-3-7(9)5-8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
MBZWIPOSTWTKSV-SSDOTTSWSA-N |
Isomerische SMILES |
CC(=O)NCCC[C@H](CC(=O)O)N |
SMILES |
CC(=O)NCCCC(CC(=O)O)N |
Kanonische SMILES |
CC(=O)NCCCC(CC(=O)O)N |
Andere CAS-Nummern |
131887-44-0 |
Synonyme |
N'-acetyl-beta-lysine Nepsilon-acetyl-beta-lysine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



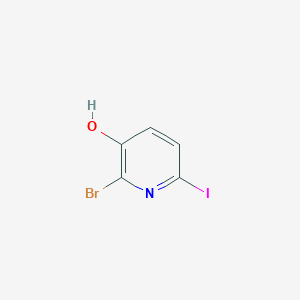
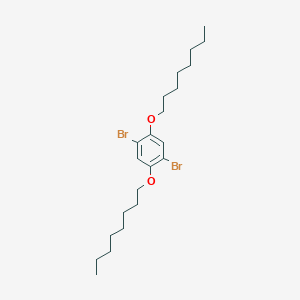
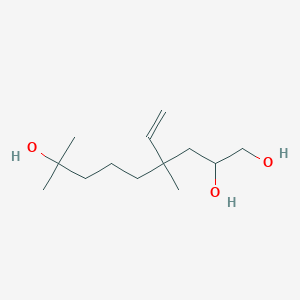

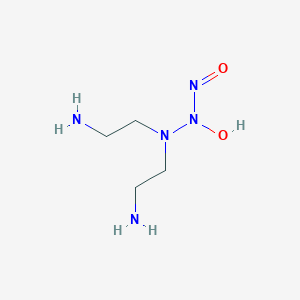
![4-[(5-Methyl-1h-Pyrazol-3-Yl)amino]-2-Phenylphthalazin-1(2h)-One](/img/structure/B142215.png)


